molecular formula C10H14N4O B1527100 N-(Pyridin-3-yl)piperazine-1-carboxamide CAS No. 295341-46-7

N-(Pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B1527100
CAS No.: 295341-46-7
M. Wt: 206.24 g/mol
InChI Key: XXDQBBKYUFLWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-yl)piperazine-1-carboxamide is a heterocyclic compound that features a piperazine ring bonded to a pyridine ring through a carboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

N-(Pyridin-3-yl)piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction with CDK2 inhibits its activity, leading to cell cycle arrest. Additionally, this compound has been found to bind to histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDK2, it can induce cell cycle arrest, leading to reduced cell proliferation . This compound also modulates histamine H3 receptor activity, impacting neurotransmitter release and neuronal signaling . Furthermore, its interaction with sigma-1 receptors can influence cellular stress responses and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It inhibits CDK2 by binding to its active site, preventing substrate phosphorylation and subsequent cell cycle progression . Additionally, as a histamine H3 receptor antagonist, it blocks the receptor’s activity, reducing histamine-mediated signaling . The compound’s interaction with sigma-1 receptors involves binding to the receptor’s ligand-binding domain, modulating its activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, including sustained inhibition of cell proliferation and modulation of receptor activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation and subsequent conjugation of the compound, facilitating its excretion. The compound’s metabolism can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and intracellular localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It can accumulate in specific tissues, including the liver and brain, where it exerts its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and stability. Additionally, targeting signals within the compound’s structure may direct it to specific compartments or organelles, further modulating its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-yl)piperazine-1-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage . The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can improve yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(Pyridin-3-yl)piperazine-1-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)piperazine-1-carboxamide
  • N-(Pyridin-4-yl)piperazine-1-carboxamide
  • N-(Pyrimidin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(Pyridin-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships.

Properties

IUPAC Name

N-pyridin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQBBKYUFLWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridin-3-yl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(Pyridin-3-yl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(Pyridin-3-yl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(Pyridin-3-yl)piperazine-1-carboxamide
Reactant of Route 5
N-(Pyridin-3-yl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(Pyridin-3-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.